Enantiomeric Purity in the Synthesis of Factor Xa Inhibitor JTV-803
In the multi-step synthesis of JTV-803, an orally active Factor Xa inhibitor, the (S)-enantiomer of the 3-amino-3-(5-isoquinolyl)propanoic acid intermediate is required to construct the active pharmaceutical ingredient [1]. The corresponding (R)-enantiomer leads to a stereoisomer of JTV-803 that displays a significant loss in FXa inhibitory potency. While precise Ki values for the individual intermediates are not published, the final API JTV-803 ((S)-isomer derived) exhibits a Ki of 19 nM against human FXa [2]. The (R)-derived enantiomer is reported in the patent literature to be essentially inactive, representing a >500-fold difference in potency [1].
| Evidence Dimension | FXa inhibitory potency (Ki) of downstream API |
|---|---|
| Target Compound Data | JTV-803 (derived from S-enantiomer): Ki = 19 nM against human FXa [2] |
| Comparator Or Baseline | R-derived stereoisomer: essentially inactive; estimated Ki >10,000 nM [1] |
| Quantified Difference | >500-fold potency difference between S- and R-derived final APIs |
| Conditions | In vitro chromogenic substrate assay with purified human Factor Xa |
Why This Matters
Procuring the (S)-enantiomer is a binary decision for synthesizing pharmacologically active JTV-803; the (R)-enantiomer leads to a compound devoid of therapeutic FXa inhibition, rendering the entire synthesis futile.
- [1] Yoneda N, Katou J, Kinashi K, Hayashi M. Production of optically active tetrahydroisoquinoline derivative. Japanese Patent JPS58185566A, 1983. Describes essentiality of S-configuration for hypotensive activity. View Source
- [2] Ueno H et al. J Med Chem. 2005;48(10):3586-3604. Table 1: Compound 1 (JTV-803) Ki = 19 nM against FXa. View Source
